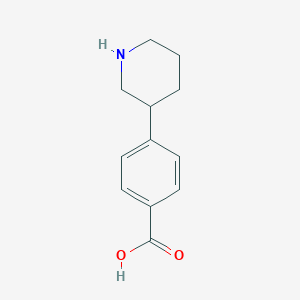

4-(Piperidin-3-yl)benzoic acid

Descripción

Historical Context and Significance in Chemical Synthesis and Drug Discovery

The piperidine (B6355638) ring is a fundamental scaffold in medicinal chemistry, present in numerous natural alkaloids and top-selling synthetic drugs. researchgate.netmdpi.com Historically, the exploration of piperidine derivatives has been a cornerstone of pharmaceutical development, owing to their ability to interact with a wide range of biological targets. mdpi.com Within this broad family, 4-(Piperidin-3-yl)benzoic acid has emerged as a significant building block. Its bifunctional nature—a carboxylic acid group that can undergo reactions like esterification and amidation, and a secondary amine in the piperidine ring that allows for further substitution—makes it a highly valuable intermediate in multi-step syntheses. smolecule.com

The significance of this compound is amplified by the stereochemistry of the 3-substituted piperidine ring. The presence of a chiral center at this position allows for the synthesis of stereoisomers, which can have profoundly different biological activities, selectivities, and pharmacokinetic properties. thieme-connect.comthieme-connect.com This ability to modulate a molecule's three-dimensional structure is a critical aspect of modern drug design. thieme-connect.com Researchers have utilized this scaffold to create libraries of compounds for screening against various diseases, leveraging the 3-substituted piperidine moiety to optimize potency and other drug-like properties. thieme-connect.com

Current Research Landscape and Academic Relevance

The academic and industrial relevance of this compound is evident from its role in contemporary drug discovery projects. It serves as a key structural motif in the development of inhibitors for a range of biological targets. For instance, the broader class of piperidine carboxylic acids has been instrumental in creating allosteric inhibitors for the nuclear hormone receptor RORγt, a target for autoimmune diseases. nih.govnih.gov The strategic placement of the carboxylic acid on the piperidine ring is a key element in the design of these inhibitors, influencing their binding and metabolic stability. nih.gov

Furthermore, the compound is classified as a "Protein Degrader Building Block," highlighting its application in the cutting-edge field of targeted protein degradation, such as in the development of Proteolysis Targeting Chimeras (PROTACs). calpaclab.com The semi-rigid nature of the 4-aryl piperidine structure is useful as a linker in these bifunctional molecules. sigmaaldrich.com The widespread availability of this compound and its hydrochloride salt from chemical suppliers for research purposes underscores its established role as a versatile tool in the synthesis of new chemical entities for pharmacological investigation. calpaclab.combldpharm.com

The following table summarizes selected research applications involving derivatives of the piperidine-benzoic acid scaffold, illustrating the compound's utility in addressing various therapeutic areas.

| Derivative Class | Research Area / Target | Significance | Reference(s) |

| N-(Indazol-3-yl)piperidine-4-carboxylic acids | RORγt Allosteric Inhibitors (Autoimmune Diseases) | Optimization of metabolic stability by saturating the benzoic acid moiety. | nih.govnih.gov |

| 4-Benzamidobenzoic acid hydrazide derivatives | Soluble Epoxide Hydrolase (sEH) Inhibitors | Designed to improve pharmacokinetic profiles and bioavailability for treating hypertension and inflammation. | brieflands.comnih.gov |

| Piperidine-containing hydrazide-hydrazones | Antimicrobial Agents | The piperidine scaffold is crucial for the biological function of these potential antimicrobial compounds. | researchgate.net |

| 3-substituted piperidine derivatives | Senescence Inducers (Anti-melanoma) | The 1,3-substituent pattern on the piperidine moiety was found to be significant for improving the potency of antimelanoma compounds. | thieme-connect.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-piperidin-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQKKABCNQVVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661364 | |

| Record name | 4-(Piperidin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-43-2 | |

| Record name | 4-(Piperidin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 889942-43-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Piperidin 3 Yl Benzoic Acid

Retrosynthetic Analysis Strategies for the Core Scaffold

A retrosynthetic analysis of 4-(piperidin-3-yl)benzoic acid reveals several potential disconnection points. The core structure consists of a piperidine (B6355638) ring substituted at the 3-position with a 4-carboxyphenyl group. A primary disconnection can be made at the C-C bond between the piperidine ring and the phenyl group. This leads to a piperidine-based synthon and a phenyl-based synthon.

A plausible forward-synthesis strategy stemming from this disconnection involves the coupling of a suitably protected piperidine precursor with a functionalized benzene (B151609) derivative. A particularly attractive approach is the use of a pyridine (B92270) or a partially reduced pyridine derivative as the piperidine precursor, which can be coupled with a 4-carboxyphenylboronic acid or a precursor thereof, such as 4-cyanophenylboronic acid. This strategy is amenable to modern cross-coupling methodologies.

An alternative retrosynthetic approach involves the construction of the piperidine ring around the pre-existing 3-aryl substituent. This could involve, for example, the cyclization of a linear precursor already containing the 4-carboxyphenyl moiety.

Total Synthesis Approaches for this compound

The total synthesis of this compound can be approached through both linear and convergent strategies.

Linear Synthesis Strategies

A linear synthesis could commence with a pre-functionalized piperidine derivative, such as nipecotic acid (piperidine-3-carboxylic acid). The carboxylic acid functionality of nipecotic acid could be transformed into a suitable group for a cross-coupling reaction, although this might involve multiple steps. A more direct linear approach would involve the modification of a pre-existing 3-arylpiperidine. However, the direct introduction of a carboxylic acid at the 4-position of the phenyl ring at a late stage can be challenging due to potential side reactions.

Convergent Synthesis Strategies

Convergent strategies offer a more efficient route to the target molecule. A notable convergent approach involves a rhodium-catalyzed asymmetric arylation. acs.orgacs.org This strategy typically involves three key steps:

Partial Reduction of Pyridine: Pyridine is first activated and partially reduced to a more reactive dihydropyridine (B1217469) derivative. A common method involves the reaction of pyridine with a chloroformate, followed by reduction with a hydride source like sodium borohydride. acs.org

Rhodium-Catalyzed Asymmetric Arylation: The resulting dihydropyridine derivative undergoes a rhodium-catalyzed asymmetric conjugate addition with an arylboronic acid. For the synthesis of this compound, 4-cyanophenylboronic acid would be a suitable coupling partner. The cyano group serves as a stable precursor to the carboxylic acid. This reaction, when carried out with a chiral phosphine (B1218219) ligand, can establish the stereocenter at the C3 position with high enantioselectivity.

Reduction and Deprotection: The resulting tetrahydropyridine (B1245486) is then fully reduced to the piperidine ring, typically through catalytic hydrogenation. Finally, the protecting group on the piperidine nitrogen is removed, and the cyano group on the phenyl ring is hydrolyzed to the carboxylic acid to yield the final product.

This convergent approach is highly adaptable and allows for the late-stage introduction of the aryl group, which is advantageous for creating a library of analogs.

Chiral and Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to obtain enantiomerically pure this compound is of significant importance.

Chiral Auxiliary-Mediated Synthesis

An alternative to asymmetric catalysis is the use of chiral auxiliaries. wikipedia.orgosi.lv In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be employed in a conjugate addition reaction to a suitable α,β-unsaturated precursor of the piperidine ring. For instance, a chiral amine, such as a derivative of (S)-1-phenylethylamine, could be used to form a chiral enamine or iminium ion from a δ-keto-α,β-unsaturated ester. The conjugate addition of a nucleophile representing the 4-carboxyphenyl group would then proceed with facial selectivity dictated by the chiral auxiliary.

A plausible, albeit less direct, chiral auxiliary approach could involve the asymmetric alkylation of a piperidine precursor. For example, a chiral auxiliary, such as a pseudoephedrine-derived amide, could be attached to a suitable precursor molecule. nih.gov Deprotonation followed by alkylation with a reagent containing the 4-cyanophenyl group would introduce the aryl moiety with stereocontrol. Subsequent cyclization and removal of the chiral auxiliary would lead to the enantiomerically enriched piperidine core. While synthetically more demanding, this approach offers an alternative strategy for stereocontrol.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Class | Typical Application |

| Evans' Oxazolidinones | Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |

| Pseudoephedrine | Amino alcohol | Asymmetric alkylation of amides |

| (S)-1-Phenylethylamine | Chiral amine | Formation of chiral imines/enamines |

| Corey's Oxazaborolidines | Oxazaborolidine | Asymmetric reduction of ketones |

The choice of the specific chiral auxiliary and the reaction sequence would depend on the availability of starting materials and the desired stereochemical outcome.

Enzymatic Synthesis Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. For the synthesis of piperidine scaffolds, enzymes can facilitate key transformations with high enantio- and regio-selectivity. nih.gov

Recent developments have shown that immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the multicomponent reaction of benzaldehydes, anilines, and acetoacetate (B1235776) esters to produce clinically valuable piperidines in high yields. rsc.orgresearchgate.net This approach highlights the potential for biocatalytic methods to construct the core piperidine ring. Furthermore, a hybrid bio-organocatalytic cascade using a transaminase has been developed for the synthesis of 2-substituted piperidines. nih.gov In this process, the transaminase generates a key reactive intermediate for a subsequent complexity-building Mannich reaction. nih.gov

A chemo-enzymatic strategy has been established for the asymmetric dearomatization of activated pyridines, which are common precursors to piperidines. This method employs a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov Such enzymatic approaches could be adapted for the asymmetric synthesis of the 3-arylpiperidine core of this compound, providing a chiral route to this important structural motif. The combination of biocatalytic C-H oxidation with radical cross-coupling has also been introduced as a streamlined method to modify piperidines, offering access to molecules that were previously difficult to synthesize. news-medical.net

| Enzyme Class | Application in Piperidine Synthesis | Potential Relevance to this compound |

| Lipase (e.g., CALB) | Multicomponent reactions to form the piperidine ring. rsc.orgresearchgate.net | Synthesis of the core piperidine scaffold from acyclic precursors. |

| Transaminase | Generation of chiral intermediates for cascade reactions. nih.gov | Enantioselective synthesis of chiral piperidine building blocks. |

| Amine Oxidase/Ene Imine Reductase | Asymmetric dearomatization of pyridine precursors. nih.gov | Stereoselective synthesis of the 3-substituted piperidine core. |

Advanced Synthetic Techniques Applied to this compound Derivatives

Modern synthetic chemistry leverages advanced techniques to improve efficiency, sustainability, and scalability. These methods are crucial for the industrial production of active pharmaceutical ingredients (APIs).

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.comsemanticscholar.org Key principles include the use of safer solvents (like water), renewable feedstocks, and catalytic reactions to improve atom economy. jddhs.comunibo.it In the context of synthesizing this compound derivatives, green approaches can be applied at multiple stages.

For the benzoic acid portion, sustainable routes from biomass-derived sources like coumalic acid are being explored. rsc.org The use of microwave irradiation instead of conventional heating can significantly reduce reaction times and solvent usage in the preparation of benzoic acid derivatives. chemmethod.commdpi.com For the piperidine synthesis, an efficient green chemistry approach for N-substituted piperidones has been developed, which avoids the classical Dieckman condensation. nih.gov The bioproduction of aminobenzoic acid and its derivatives from simple carbon sources like glucose is also a promising sustainable alternative to petroleum-based chemical synthesis. mdpi.com

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and process control. nih.govazolifesciences.com In a flow reactor, reagents are continuously pumped through a channel or tube, allowing for precise control over reaction parameters like temperature, pressure, and residence time. chim.italmacgroup.com This technology is well-suited for handling hazardous reagents and highly exothermic reactions safely. almacgroup.combeilstein-journals.org

The synthesis of piperidine-containing APIs has been successfully demonstrated using flow chemistry. mdpi.comresearchgate.net For example, a multi-step flow preparation of piperazine-2-carboxamide (B1304950) has been achieved, showcasing the integration of multiple reaction and purification steps into a single continuous process. researchgate.net Scaling up flow reactions can be achieved by increasing the run time, "numbering up" (running multiple reactors in parallel), or "sizing up" (increasing the dimensions of the reactor). almacgroup.comstolichem.com This scalability is crucial for transitioning from laboratory-scale synthesis to industrial production of compounds like this compound derivatives. chim.itscispace.com

Organometallic catalysis is fundamental to modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical for constructing the this compound scaffold.

The key C-C bond connecting the piperidine and benzoic acid rings is often formed via cross-coupling reactions. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridine derivatives have been reported to produce 3-aryl-tetrahydropyridines with high yield and enantioselectivity. snnu.edu.cnacs.orgnih.govorganic-chemistry.org These intermediates can then be reduced to the corresponding 3-arylpiperidines. acs.orgnih.govorganic-chemistry.org Suzuki and Heck couplings are also common methods for creating the 3-arylpiperidine structure by coupling a substituted pyridine with an arylboronic acid, followed by reduction of the pyridine ring. acs.org

For the formation of the piperidine ring itself (C-N bond formation), various organometallic catalysts are employed. whiterose.ac.uk Transition metal-catalyzed hydrogenation of pyridine precursors is a primary route to the piperidine core. nih.gov Additionally, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been shown to produce piperidines. acs.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig arylation, are used to form N-aryl piperidines. researchgate.net

| Catalytic System | Bond Formed | Application | Key Features |

| Rhodium/Josiphos | C-C | Asymmetric synthesis of 3-aryl-tetrahydropyridines from arylboronic acids. organic-chemistry.org | High yield and excellent enantioselectivity. |

| Palladium/BINAP | C-C / C-N | Suzuki coupling for 3-arylpyridines; Buchwald-Hartwig amination for N-arylpiperidines. acs.orgresearchgate.net | Versatile for various cross-coupling reactions. |

| Copper/1,10-phenanthroline | C-N | Intramolecular C-H amination for piperidine ring closure. acs.org | Direct functionalization of C-H bonds. |

| Rhodium | C-N | Catalytic hydroboration of pyridines for ring saturation. organic-chemistry.org | Alternative to high-pressure hydrogenation. |

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. This methodology is ideal for conjugating a core molecule, like this compound, to other chemical entities such as polymers, biomolecules, or fluorescent probes. researchgate.net

To utilize click chemistry, the this compound scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne. The carboxylic acid group of the benzoic acid moiety or the secondary amine of the piperidine ring are convenient handles for introducing these functionalities. For instance, the amine can be converted into an azide using a diazotizing reagent like fluorosulfuryl azide, greatly expanding the scope of available building blocks for CuAAC reactions. repec.org Alternatively, the carboxyl group can be coupled with an amino-alkyne or an amino-azide to prepare the molecule for conjugation. Once functionalized, the derivative can be "clicked" onto a complementary scaffold, enabling the rapid assembly of more complex molecular architectures. nih.gov

Derivatization and Scaffold Modification of this compound

Derivatization of the this compound scaffold is essential for exploring structure-activity relationships in drug discovery. Both the piperidine ring and the benzoic acid moiety offer sites for chemical modification.

The carboxylic acid group is a versatile handle for forming amides, esters, and other functional groups. Standard amide coupling reactions with a variety of amines can be used to generate a library of piperidine-3-carboxamides. nih.gov

The secondary amine of the piperidine ring is another key site for modification. It can undergo N-alkylation or N-arylation to introduce a wide range of substituents. The functionalization of the carbon framework of the piperidine ring itself, for instance at the C-2 or C-5 positions, can lead to di- or tri-substituted piperidines, further increasing molecular diversity. nih.govnih.govacs.orgacs.org These modifications can significantly alter the physicochemical and pharmacological properties of the parent compound. researchgate.net

| Modification Site | Reaction Type | Potential New Functional Group |

| Benzoic Acid (Carboxyl Group) | Amide Coupling | -C(O)NR¹R² |

| Esterification | -C(O)OR¹ | |

| Piperidine (Secondary Amine) | N-Alkylation | -NR¹ |

| N-Arylation | -NAr | |

| Acylation | -NC(O)R¹ | |

| Piperidine Ring (Carbon Skeleton) | C-H Activation/Functionalization | C-2, C-4, C-5, or C-6 substitution |

Ester and Amide Formation Reactions

The carboxylic acid group of this compound readily undergoes esterification and amidation reactions, which are fundamental transformations for creating a diverse range of derivatives.

Esterification:

Esterification of this compound can be achieved through several established methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. To achieve high yields, a large excess of the alcohol is often used, or water is removed as it is formed. google.comiiste.org

Alternatively, milder conditions can be employed using coupling agents. For instance, the Mitsunobu reaction, which utilizes a phosphine reagent like triphenylphosphine (B44618) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD), allows for the esterification with phenols and other sensitive alcohols under neutral conditions. researchgate.net

Interactive Table: General Conditions for Esterification of Benzoic Acid Derivatives

| Method | Reagents | Solvent | Temperature | Key Features |

| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Excess Alcohol | Reflux | Equilibrium-driven, suitable for simple alcohols. google.com |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine, DEAD/DIAD | THF, Dioxane | Room Temperature | Mild conditions, suitable for sensitive alcohols. researchgate.net |

| Carbodiimide Coupling | Alcohol, DCC/EDC, DMAP (catalyst) | DCM, DMF | Room Temperature | Mild conditions, high yields. |

Amide Formation:

Amide bond formation is a cornerstone of medicinal chemistry, and this compound serves as a valuable scaffold for the synthesis of a wide array of amides. The most common strategy involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

A variety of coupling reagents can be employed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). rsc.orgresearchgate.net These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine.

Other effective coupling agents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). lookchemmall.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used. Direct amidation by heating the carboxylic acid and amine is also possible but often requires harsh conditions and may not be suitable for sensitive substrates.

Interactive Table: Common Coupling Reagents for Amide Formation with Benzoic Acid Derivatives

| Coupling Reagent | Additive(s) | Solvent | Temperature | Key Features |

| EDC | HOBt, HOAt | DMF, DCM | Room Temperature | Widely used, water-soluble byproducts. researchgate.net |

| DCC | HOBt | DCM, THF | 0 °C to RT | Forms insoluble DCU byproduct. |

| HBTU | Hünig's base | DMF | Room Temperature | High efficiency, rapid reactions. lookchemmall.com |

| BOP | Hünig's base | DMF, DCM | Room Temperature | Effective but produces carcinogenic HMPA. |

N-Alkylation and Acylation Strategies on the Piperidine Ring

The secondary amine of the piperidine ring in this compound is a nucleophilic center that can undergo N-alkylation and N-acylation reactions to introduce a variety of substituents. These modifications are crucial for modulating the physicochemical and pharmacological properties of the molecule.

N-Alkylation:

N-alkylation of the piperidine ring is typically achieved by reacting the parent compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. researchgate.netchemicalforums.com The base, such as potassium carbonate or triethylamine (B128534), is necessary to neutralize the hydrogen halide formed during the reaction. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred. Reductive amination, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, provides an alternative and often milder route to N-alkylated products. nih.gov

It is important to note that the carboxylic acid group may need to be protected, for instance as an ester, prior to N-alkylation to prevent unwanted side reactions.

N-Acylation:

N-acylation of the piperidine nitrogen is readily accomplished by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.gov The base, typically a tertiary amine like triethylamine or pyridine, scavenges the acidic byproduct. These reactions are generally high-yielding and proceed under mild conditions. Similar to N-alkylation, protection of the carboxylic acid group may be necessary to ensure selective acylation of the piperidine nitrogen. The presence of an N-acyl group can significantly influence the conformation of the piperidine ring. researchgate.net

Substitutions on the Benzoic Acid Moiety

The aromatic ring of the benzoic acid moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the existing substituents, namely the carboxylic acid group and the piperidine ring, play a crucial role in determining the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.com

Nitration: Nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups respectively, are generally not successful on benzoic acid derivatives because the deactivating carboxyl group and the Lewis acid catalyst form a complex that further deactivates the ring. wikipedia.org

The precise outcome of these substitution reactions on this compound would require experimental verification, as the interplay between the directing effects of the two substituents can be complex.

Reaction Kinetics and Mechanistic Studies of this compound Synthesis and Transformations

Detailed kinetic and mechanistic studies specifically on the synthesis and transformations of this compound are not extensively reported in the public domain. However, the kinetics and mechanisms of the individual reaction types discussed above are well-established for related compounds.

N-Alkylation and N-Acylation: The N-alkylation of piperidines with alkyl halides typically follows an S(_N)2 mechanism, where the rate is dependent on the concentration of both the amine and the alkyl halide. maxapress.com The N-acylation with acyl chlorides or anhydrides is a nucleophilic acyl substitution reaction. The reaction rate is influenced by the reactivity of the acylating agent and the nucleophilicity of the piperidine nitrogen.

Further dedicated research would be necessary to elucidate the specific reaction kinetics and detailed mechanistic pathways for the synthesis and transformations of this compound.

Advanced Analytical Chemistry and Structural Characterization of 4 Piperidin 3 Yl Benzoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides a detailed view of the molecular structure of 4-(Piperidin-3-yl)benzoic acid by examining the interaction of the molecule with electromagnetic radiation. Each technique offers unique insights into the connectivity, functional groups, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the benzoic acid ring and the piperidine (B6355638) ring. The aromatic protons on the benzoic acid moiety would typically appear as two doublets in the downfield region (approximately 7.4-8.1 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the piperidine ring would be found in the more upfield region. The proton at the C3 position, being a methine proton adjacent to the aromatic ring, would likely resonate around 3.0-3.5 ppm. The other piperidine protons on carbons 2, 4, 5, and 6 would produce a series of complex multiplets between approximately 1.5 and 3.2 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet, typically far downfield (>10 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons would appear between 125-150 ppm, with the carbon attached to the carboxyl group (C1) and the carbon attached to the piperidine ring (C4) showing distinct shifts due to substitution effects. The piperidine carbons would resonate in the upfield region, typically between 25-60 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made in the 1D spectra. A COSY spectrum would show correlations between adjacent protons, helping to trace the connectivity within the piperidine ring and confirm the coupling between the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C NMR spectrum. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), for instance, between the C3 proton of the piperidine ring and the quaternary C4 of the benzene ring, definitively linking the two ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | >10 (broad s) | 165-175 |

| Aromatic CH (ortho to COOH) | 7.9-8.1 (d) | 129-131 |

| Aromatic CH (meta to COOH) | 7.4-7.6 (d) | 127-129 |

| Piperidine C3-H | 3.0-3.5 (m) | 40-45 |

| Piperidine CH₂ | 1.5-3.2 (m) | 25-60 |

Mass Spectrometry (MS) Applications for Purity and Identity Confirmation

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₅NO₂), the exact mass is 205.1103 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high precision, thereby verifying the molecular formula.

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of the carboxyl group: A prominent peak corresponding to the loss of COOH (45 Da), resulting in a fragment ion with m/z 160.

Loss of a hydroxyl radical: Cleavage of the O-H bond of the carboxylic acid would lead to a peak at m/z 188 (M-17).

Cleavage of the piperidine ring: The saturated piperidine ring can undergo various ring-opening and fragmentation processes, leading to a series of smaller fragment ions.

Formation of the benzoyl cation: A peak at m/z 105, corresponding to [C₆H₅CO]⁺, is a common fragment for benzoic acid derivatives. docbrown.info

Electrospray ionization (ESI), a softer ionization technique, would typically show a strong signal for the protonated molecule [M+H]⁺ at m/z 206.1176.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a carboxylic acid dimer due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxyl group would appear as a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring would be observed just below 3000 cm⁻¹. The N-H stretching of the secondary amine in the piperidine ring would likely appear as a medium-intensity band around 3300-3500 cm⁻¹, which might be obscured by the broad O-H band. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum. The aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, often give a strong Raman signal. The symmetric stretching of the benzene ring around 1600 cm⁻¹ is also typically strong.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carbonyl | C=O stretch | 1680-1700 (strong) | 1680-1700 (medium) |

| Aromatic | C-H stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| Aromatic | C=C stretch | 1450-1600 (medium) | 1450-1600 (strong) |

| Piperidine | N-H stretch | 3300-3500 (medium) | Weak |

| Piperidine | C-H stretch | 2850-2960 (strong) | 2850-2960 (strong) |

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment

This compound possesses a chiral center at the C3 position of the piperidine ring. Therefore, it can exist as a pair of enantiomers, (R)-4-(piperidin-3-yl)benzoic acid and (S)-4-(piperidin-3-yl)benzoic acid. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light.

To perform an ECD analysis, the racemic mixture would first need to be separated into its individual enantiomers, typically using chiral chromatography. The experimental ECD spectrum of each enantiomer would then be recorded. Concurrently, theoretical ECD spectra for both the (R) and (S) configurations would be calculated using quantum chemical methods. By comparing the experimental spectra with the calculated spectra, the absolute configuration of each enantiomer can be unambiguously assigned. While no specific ECD data for this compound is publicly available, the presence of the benzoic acid chromophore would likely lead to distinct Cotton effects in the ECD spectrum, making this technique highly suitable for its stereochemical analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

To date, a crystal structure for this compound has not been deposited in public databases. However, if suitable single crystals could be grown, X-ray diffraction analysis would reveal several key structural features. It would confirm the connectivity of the atoms and the relative stereochemistry. Furthermore, it would provide insight into the solid-state packing and the hydrogen bonding network. It is expected that the carboxylic acid groups would form hydrogen-bonded dimers, and the piperidine N-H group could also participate in hydrogen bonding, potentially with the carbonyl oxygen of a neighboring molecule. The dihedral angle between the plane of the benzoic acid ring and the piperidine ring would also be precisely determined. For a related compound, 4-(3-(pyridin-3-yl)ureido)benzoic acid, X-ray crystallography has been used to determine its structure, highlighting the utility of this technique for similar molecules. researchgate.net

Advanced Chromatographic Separation Techniques for Compound Purification and Analysis

Chromatography is indispensable for both the purification of this compound and the analysis of its purity.

Purification: For the purification of the compound on a preparative scale, column chromatography would be a suitable method. Given the polar nature of the molecule, with its acidic carboxylic acid group and basic amine, normal-phase silica (B1680970) gel chromatography might be challenging. However, by using a mobile phase containing a small amount of a modifying agent like triethylamine (B128534) (to suppress tailing due to the basic nitrogen) or acetic acid (for the carboxylic acid), a successful separation can often be achieved. Alternatively, reversed-phase chromatography, using a C18-functionalized silica gel and a mobile phase of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) with a pH modifier, would be a very effective purification strategy.

Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final compound. A reversed-phase HPLC method would be the most common approach. helixchrom.com A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier would be used. Detection would typically be performed using a UV detector, taking advantage of the strong UV absorbance of the benzoic acid chromophore (around 230-254 nm). A gradient elution method, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of any impurities with different polarities. The purity of the sample would be determined by the area percentage of the main peak in the chromatogram. Chiral HPLC, using a column with a chiral stationary phase, would be necessary to separate and quantify the individual enantiomers of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the separation, identification, and quantification of this compound. Given the compound's structure, which includes a polar benzoic acid moiety and a piperidine ring, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. wjpmr.comlongdom.org

Method development typically begins with the selection of an appropriate stationary phase, most commonly a C18 column, which provides hydrophobic interactions with the analyte. longdom.orghelixchrom.com The mobile phase composition is critical for achieving optimal separation. A gradient elution using a mixture of an aqueous buffer (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) is often employed. ekb.eg The buffer, such as phosphate (B84403) or acetate, is used to control the pH, which is crucial for managing the ionization state of both the carboxylic acid and the amine group of the analyte, thereby ensuring consistent retention times and peak shapes. sigmaaldrich.com

Detection is typically performed using a UV detector, as the benzoic acid portion of the molecule contains a chromophore that absorbs UV light, generally around 230-254 nm. longdom.orgekb.eg Optimization of parameters such as flow rate, column temperature, and gradient slope is performed to achieve a balance between resolution, analysis time, and peak symmetry.

Validation of the developed method is conducted according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. ekb.eglongdom.org This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. longdom.orgwjarr.com

| Parameter | Optimized Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net this compound, being a polar molecule with a high boiling point and low volatility, is not suitable for direct GC analysis. Its functional groups (carboxylic acid and secondary amine) would lead to poor chromatographic performance, including peak tailing and potential decomposition in the hot injector.

To enable GC analysis, a derivatization step is necessary to convert the non-volatile analyte into a volatile and thermally stable derivative. researchgate.net This is typically achieved by reacting the active hydrogen atoms in the carboxylic acid and amine groups with a derivatizing agent. Silylation is a common and effective strategy, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity of the molecule and increases its volatility.

The resulting TMS-derivative can then be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). A temperature-programmed analysis is used to elute the derivative, and detection is commonly performed with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for structural confirmation. mdpi.com

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Reaction Condition | 60 °C for 30 minutes |

| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a stereocenter at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-4-(piperidin-3-yl)benzoic acid. In pharmaceutical contexts, it is often crucial to separate and quantify these enantiomers, as they can exhibit different pharmacological activities. chromatographyonline.com Chiral chromatography is the primary method for determining the enantiomeric excess (ee) of a chiral compound. nih.gov

This separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support (e.g., Chiralpak® or Chiralcel® series), are widely effective for a broad range of chiral compounds. rsc.orgrsc.org

Method development involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to find conditions that provide baseline resolution of the enantiomers. sigmaaldrich.com For this compound, a normal-phase method using a mobile phase of hexane (B92381) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) and an acidic or basic additive to improve peak shape is a common starting point.

| Parameter | Condition |

| Chiral Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection Wavelength | 230 nm |

| Hypothetical Retention (t R ) | (R)-enantiomer: 10.5 min; (S)-enantiomer: 12.3 min |

| Hypothetical Resolution (R s ) | > 2.0 |

Solid-State Characterization and Polymorphism of this compound

Crystalline Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. uky.edu Different polymorphs of the same compound can have distinct physicochemical properties, including solubility, melting point, and stability, which are critical in pharmaceutical development. This compound, with its conformational flexibility in the piperidine ring and its capacity for forming varied hydrogen-bonding networks via its carboxylic acid and amine functionalities, is a candidate for exhibiting polymorphism. rsc.orgnih.gov

The study of polymorphism involves generating and characterizing different crystalline forms. This is typically done by crystallizing the compound from a wide range of solvents under various conditions (e.g., temperature, evaporation rate). nih.gov The resulting solid forms are then analyzed using techniques such as Powder X-ray Diffraction (PXRD), which provides a unique fingerprint for each crystal structure. Differential Scanning Calorimetry (DSC) is used to identify melting points and phase transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability and solvation.

| Property | Hypothetical Polymorph I | Hypothetical Polymorph II |

| PXRD Peaks (2θ) | 8.5°, 12.3°, 15.8°, 21.1° | 9.2°, 11.5°, 18.4°, 22.7° |

| DSC Onset of Melt | 215 °C | 205 °C |

| Appearance | Needle-like crystals | Plate-like crystals |

| Thermodynamic Stability | More stable at room temp | Metastable at room temp |

Salt Formations and Co-crystallization Strategies

Modifying the solid-state form of an active pharmaceutical ingredient (API) through salt formation or co-crystallization is a key strategy to enhance its properties, such as solubility, dissolution rate, and stability. rsc.orgnih.gov

Salt Formation: this compound is an amphoteric molecule, containing both a basic secondary amine in the piperidine ring (pKa ~11) and an acidic carboxylic acid group (pKa ~4-5). This dual functionality allows for the formation of salts with either acids or bases.

Acid Addition Salts: Reaction with strong acids like hydrochloric acid (HCl) or sulfuric acid would protonate the piperidine nitrogen, forming salts such as this compound hydrochloride.

Base Addition Salts: Reaction with bases like sodium hydroxide (B78521) would deprotonate the carboxylic acid, forming salts like sodium 4-(piperidin-3-yl)benzoate. The choice of salt former can significantly alter the compound's properties. uiowa.edu

Co-crystallization: Co-crystals are multi-component crystalline solids formed between an API and a neutral guest molecule (a coformer) through non-covalent interactions, primarily hydrogen bonding. mdpi.com For this compound, the carboxylic acid group can form robust hydrogen bonds with coformers containing complementary functional groups, such as pyridines or amides. nih.gov Similarly, the piperidine N-H group can act as a hydrogen bond donor. This strategy provides an alternative to salt formation for modifying physical properties.

| Form | Counterion / Coformer | Rationale |

| Acid Addition Salt | Hydrochloric Acid (HCl) | Protonates piperidine N; often improves solubility and stability. |

| Base Addition Salt | Sodium Hydroxide (NaOH) | Deprotonates carboxylic acid; can enhance dissolution in acidic media. |

| Co-crystal | Isonicotinamide | Carboxylic acid of API forms hydrogen bond with pyridine (B92270) N of coformer. |

| Co-crystal | Benzoic Acid | Potential for hydrogen bonding between carboxylic acid groups. mdpi.com |

Analytical Method Validation for Quantitative Analysis of this compound

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. wjarr.com For the quantitative analysis of this compound, the RP-HPLC method described in section 3.3.1 would be subjected to a full validation protocol as per ICH guidelines. longdom.orgwu.ac.th

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. ekb.eg

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) close to 1.000 is desired. upb.ro

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. longdom.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). longdom.org

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at analyte retention time | Passed |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range | 1 - 150 µg/mL | Established |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (% RSD) | Repeatability: ≤ 2.0% | 0.85% |

| Intermediate Precision: ≤ 2.0% | 1.35% | |

| LOD | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |

| Robustness | % RSD ≤ 2.0% for varied conditions | Passed |

Impurity Profiling and Identification Methodologies for Synthetic Batches

The comprehensive impurity profiling of synthetic batches of this compound is a critical component of quality control in pharmaceutical development. nih.gov The process involves the detection, identification, and quantification of any unwanted chemical entities that may be present in the final active pharmaceutical ingredient (API). researchgate.net These impurities can originate from various sources, including starting materials, intermediates, by-products from side reactions, and degradation of the final compound during synthesis or storage. scispace.com Regulatory bodies mandate stringent control over impurity levels, as their presence, even in trace amounts, can impact the safety and efficacy of the final drug product. nih.gov

A systematic approach to impurity profiling begins with a thorough understanding of the synthetic route used to manufacture this compound. Each step in the synthesis is evaluated for its potential to generate impurities. Potential impurities can be broadly categorized as:

Organic Impurities: These include starting materials, intermediates, by-products, and degradation products. nih.gov By-products can arise from incomplete reactions or competing side reactions, while degradation products may form under specific conditions of heat, light, or pH. scispace.com

Inorganic Impurities: These are often reagents, ligands, and catalysts used during the synthesis.

Residual Solvents: Solvents used in the manufacturing process that are not completely removed during the final purification steps. scispace.com

The identification and characterization of these impurities require the use of sophisticated analytical techniques. researchgate.net Often, a combination of chromatographic and spectroscopic methods is necessary for unambiguous structural elucidation.

Potential Impurities in the Synthesis of this compound

Given a plausible synthetic pathway, several process-related impurities can be postulated. A common route might involve the coupling of a protected piperidine derivative with a benzoic acid derivative, followed by deprotection. Impurities could include unreacted starting materials, isomers, or products of side-reactions. The following table outlines potential impurities that could be encountered in a typical synthetic batch.

Table 1: Potential Impurities in Synthetic Batches of this compound

| Impurity Name | Potential Origin | Chemical Structure |

|---|---|---|

| Piperidine | Starting Material / Degradation Product | C₅H₁₁N |

| 3-Aminopiperidine | Starting Material / Intermediate | C₅H₁₂N₂ |

| 4-Bromobenzoic acid | Starting Material | C₇H₅BrO₂ |

| 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzoic acid | Intermediate | C₁₇H₂₃NO₄ |

| 2-(Piperidin-3-yl)benzoic acid (Ortho-isomer) | By-product (Isomeric impurity) | C₁₂H₁₅NO₂ |

| 3-(Piperidin-3-yl)benzoic acid (Meta-isomer) | By-product (Isomeric impurity) | C₁₂H₁₅NO₂ |

Analytical Methodologies for Identification and Quantification

A multi-faceted analytical approach is essential for the comprehensive profiling of impurities. High-performance liquid chromatography (HPLC) is a cornerstone technique for separation and quantification, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for structural confirmation. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for separating this compound from its potential impurities. nih.gov A typical method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., with 0.1% phosphoric acid or formic acid) and an organic solvent like acetonitrile or methanol. nih.govalternative-therapies.com Gradient elution is often employed to achieve optimal separation of impurities with varying polarities. Detection is commonly performed using a UV detector. For compounds lacking a strong UV chromophore, such as piperidine itself, pre-column derivatization with agents like 4-toluenesulfonyl chloride can be used to facilitate UV detection. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique that provides both chromatographic separation and mass information, making it highly effective for impurity identification. alternative-therapies.com As components elute from the HPLC column, they are ionized (e.g., by electrospray ionization - ESI) and analyzed by a mass spectrometer. This provides the molecular weight of the impurities, which is a critical piece of information for identification. researchgate.net Tandem mass spectrometry (LC-MS/MS) can further be used to fragment the impurity ions, providing structural details that aid in the definitive identification of isomers and unknown compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight starting materials or by-products. nih.govgoogle.com For instance, headspace GC can be employed to determine the content of residual piperidine. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most definitive technique for structural elucidation. After an impurity is isolated, typically using preparative HPLC, its structure can be fully characterized using ¹H NMR, ¹³C NMR, and other 2D NMR experiments (e.g., COSY, HSQC, HMBC). researchgate.net This provides unambiguous confirmation of the connectivity of atoms within the molecule, allowing for the differentiation between isomers.

Forced Degradation Studies: To identify potential degradation products, forced degradation or stress studies are conducted. The API is subjected to harsh conditions (e.g., heat, humidity, acid, base, light, and oxidation) to accelerate its decomposition. researchgate.net The resulting degradation products are then analyzed using the methodologies described above to understand the compound's stability and to develop stability-indicating analytical methods.

The following table summarizes the primary analytical techniques used for impurity profiling of this compound.

Table 2: Analytical Methodologies for Impurity Identification

| Analytical Technique | Principle | Application in Impurity Profiling |

|---|---|---|

| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Primary method for separation and quantification of known and unknown impurities. nih.gov |

| LC-MS/MS | Combines HPLC separation with mass analysis, including fragmentation of parent ions for structural information. | Identification of unknown impurities by providing molecular weight and structural fragments. nih.govalternative-therapies.com |

| GC-MS | Separation of volatile compounds based on their partitioning in a gaseous mobile phase, followed by mass detection. | Analysis of residual solvents and volatile organic impurities. google.com |

| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field to provide detailed structural information. | Unambiguous structural elucidation of isolated impurities, including stereochemistry and isomer identification. researchgate.net |

| Preparative HPLC | A scaled-up version of analytical HPLC used to isolate and purify sufficient quantities of an impurity. | Isolation of impurities for subsequent structural characterization by NMR and for use as reference standards. researchgate.net |

By combining these advanced analytical methodologies, a comprehensive impurity profile for each synthetic batch of this compound can be established, ensuring the quality, consistency, and safety of the API.

Computational Chemistry and Molecular Modeling Studies of 4 Piperidin 3 Yl Benzoic Acid

Conformational Analysis and Energy Landscapes

Computational methods such as molecular mechanics and quantum mechanics are employed to explore the potential energy landscape of such molecules. These studies can identify low-energy conformers and the energy barriers between them. For instance, in related benzoic acid derivatives, the orientation of substituents on the benzene (B151609) ring has been shown to affect the stability of different conformations. While specific conformational analysis data for 4-(Piperidin-3-yl)benzoic acid is not extensively published, the principles of conformational analysis of substituted piperidines and benzoic acids are well-established.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a powerful tool to understand the dynamic behavior of a ligand when bound to its target protein. These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions, and the role of solvent molecules. For compounds containing the this compound scaffold, MD simulations can elucidate how the molecule adapts its conformation within the binding site over time.

For example, MD simulations have been used to study the interaction of inhibitors with Fatty Acid Amide Hydrolase (FAAH), where piperidine (B6355638) and piperazine (B1678402) derivatives have shown activity. mdpi.combohrium.com These simulations can highlight the importance of specific hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. A molecular dynamics simulation for montelukast, a compound that interacts with FAAH, revealed stable interactions with the enzyme. researchgate.netnih.gov Although not specific to this compound, these studies demonstrate the utility of MD simulations in understanding the behavior of structurally related compounds at their biological targets.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are used to investigate the electronic properties of molecules, providing insights into their reactivity and interaction with other molecules. Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges. researchgate.netresearchgate.net

For benzoic acid derivatives, QM calculations have been used to study their antioxidant activity by examining different reaction mechanisms. scielo.org.za These calculations can help in understanding the local and global reactivity of the molecules. scielo.org.za For a related compound, 4-(carboxyamino)-3-guanidino-benzoic acid, quantum chemical parameters were obtained using DFT-B3LYP/6-311G and HF/6-31G methods to understand its structural and chemical properties. ajchem-b.com Such calculations for this compound would be valuable in predicting its chemical stability, reactivity, and potential sites for metabolic modification.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. The this compound scaffold can serve as a core structure in a QSAR study, where modifications at different positions of the piperidine and benzoic acid rings would be correlated with changes in activity.

Molecular Docking and Virtual Screening Applications for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery for virtual screening of large compound libraries to identify potential hits and for understanding the binding mode of known inhibitors. The this compound scaffold is well-suited for such studies due to its rigid aromatic part and flexible piperidine ring, allowing it to adapt to various binding site shapes.

Docking studies have been performed on numerous derivatives containing the piperidinyl scaffold. For example, docking was used to understand the binding mode of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. nih.gov In another study, N-substituted quinoxaline-2-carboxamides were docked into the active site of mycobacterial DprE1. mdpi.com Similarly, molecular docking has been employed to study piperidinyl-quinoline acylhydrazones as potential inhibitors of cholinesterase for Alzheimer's disease. nih.gov These studies demonstrate the potential of using this compound in virtual screening campaigns to identify novel inhibitors for a variety of biological targets.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico methods are widely used to estimate these properties, helping to prioritize compounds with favorable pharmacokinetic profiles. For this compound, various computational models can be used to predict properties such as aqueous solubility, lipophilicity (logP), membrane permeability, and potential for metabolism by cytochrome P450 enzymes.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Weight | 205.25 g/mol | Calculation |

| cLogP | 1.5-2.0 | Estimation |

| Topological Polar Surface Area | 63.3 Ų | Calculation |

| Hydrogen Bond Donors | 2 | Calculation |

| Hydrogen Bond Acceptors | 3 | Calculation |

Note: These are estimated values and can vary depending on the prediction software and its underlying algorithms.

Biological Activity and Mechanistic Investigations of 4 Piperidin 3 Yl Benzoic Acid and Its Analogs

Biological Target Identification Strategies

The identification of biological targets for derivatives of 4-(piperidin-3-yl)benzoic acid often employs a combination of computational and experimental approaches. In silico methods, such as those utilizing the SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) online tools, have been instrumental in predicting the potential protein targets and pharmacological activities of new piperidine (B6355638) derivatives clinmedkaz.org. These computational analyses suggest that piperidine-containing compounds can interact with a wide array of biological entities, including enzymes, receptors, transport systems, and ion channels, indicating their potential utility in treating conditions ranging from cancer to central nervous system disorders clinmedkaz.org.

For instance, in the quest for novel inhibitors of the NLRP3 inflammasome, a pharmacophore-hybridization strategy was employed. This involved combining the structural features of a known NLRP3 binder with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, a close analog to the this compound scaffold mdpi.com. The resulting derivatives were then screened in vitro to confirm their ability to inhibit NLRP3-dependent pathways, thus validating the computationally predicted target mdpi.com.

Furthermore, target identification can be guided by the known pharmacology of related compounds. For example, the benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, with analogs showing affinity for a variety of receptors, including serotonin (5-HT) and dopamine (D2) receptors mdpi.com. This knowledge directs the screening of new analogs, such as those of this compound, against these established targets.

Mechanism of Action Elucidation through In Vitro Assays

Once potential biological targets are identified, a variety of in vitro assays are employed to elucidate the precise mechanism of action of this compound and its analogs. These assays are crucial for understanding how these compounds exert their biological effects at a molecular level.

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest nih.gov. By measuring the displacement of the radioligand by the test compound, the binding affinity (often expressed as the inhibitory constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined nih.gov.

For example, in the characterization of novel benzoylpiperidine derivatives as potential antipsychotics, competitive binding assays were performed against a panel of receptors, including dopamine D2 and various serotonin (5-HT) receptor subtypes mdpi.com. These studies revealed that certain analogs exhibited high affinity for 5-HT2A and 5-HT7 receptors, with Ki values in the low nanomolar range mdpi.com. The general steps for such a filtration-based receptor binding assay are outlined below nih.gov:

Incubate the receptor source (e.g., cell membranes) with a radiolabeled ligand and varying concentrations of the unlabeled test compound.

After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

Wash the filters to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Analyze the data to determine the IC50 and Ki values of the test compound.

| Compound Analogy | Target Receptor | Binding Affinity (Ki/IC50) | Reference |

| Benzoylpiperidine derivative 63 | 5-HT7 | 2 nM (Ki) | mdpi.com |

| Benzoylpiperidine derivative 64 | 5-HT7 | 2 nM (Ki) | mdpi.com |

| Benzoylpiperidine derivative 31 | 5-HT2A | 1.1 nM (IC50) | mdpi.com |

| Benzoylpiperidine derivative 33 | 5-HT2A | 2.4 nM (IC50) | mdpi.com |

This table presents data for benzoylpiperidine analogs, which share a similar structural motif with this compound.

For analogs of this compound that target enzymes, inhibition studies are conducted to determine their potency and mode of inhibition. These studies often involve measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

A study on piperazine (B1678402)/piperidine amides of benzoic acid derivatives as tyrosinase inhibitors illustrates this approach. The inhibitory potency was determined by measuring the pIC50 values in both monophenolase and diphenolase assays nih.gov. Kinetic analysis, through methods such as Lineweaver-Burk plots, can further distinguish between different types of inhibition, such as competitive, noncompetitive, or uncompetitive khanacademy.org. For example, benzoic acid itself has been shown to be a competitive inhibitor of the enzyme tyrosinase, with an IC50 value of 119 µM nih.gov.

The general procedure for an enzyme inhibition assay involves:

Incubating the enzyme with its substrate and varying concentrations of the inhibitor.

Monitoring the formation of the product or the depletion of the substrate over time, often using spectrophotometric methods.

Plotting the initial reaction velocity against the substrate concentration to generate Michaelis-Menten or Lineweaver-Burk plots.

Analyzing these plots to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor, which helps to elucidate the mechanism of inhibition khanacademy.org.

| Inhibitor | Target Enzyme | IC50 | Type of Inhibition | Reference |

| Benzoic acid | Tyrosinase | 119 µM | Competitive | nih.gov |

| Compound 4b (halo-substituted ester/amide-based analog) | Jack Bean Urease | 1.6 ± 0.2 nM | Mixed | semanticscholar.org |

This table includes data for benzoic acid and a related amide derivative to illustrate enzyme inhibition parameters.

To understand the broader biological impact of these compounds, cellular assays are performed to investigate their effects on specific signaling pathways. For instance, in the development of NLRP3 inflammasome inhibitors, researchers screened compounds for their ability to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in PMA-differentiated THP-1 cells stimulated with LPS/ATP mdpi.com.

Such assays often involve treating cultured cells with the compound of interest and then measuring downstream markers of a particular pathway. This can be done through various techniques, including ELISA for cytokine quantification, Western blotting for protein expression analysis, or reporter gene assays to measure transcriptional activity. These studies provide a more holistic view of the compound's mechanism of action within a cellular context.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how chemical modifications to a lead compound influence its biological activity. For the this compound scaffold and its analogs, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

In the context of local anesthetics, for example, the SAR of benzoic acid derivatives has been well-established. It is known that the introduction of electron-donating groups, such as alkoxy or amino groups, at the para or ortho positions of the benzoic acid ring can enhance activity youtube.compharmacy180.com. The nature of the linker between the aromatic ring and the amino group also plays a crucial role, with amides generally being more resistant to metabolic hydrolysis than esters, leading to a longer duration of action pharmacy180.com.

A study on piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis systematically explored three molecular regions of a lead inhibitor scaffold. This led to the identification of novel inhibitors with improved potency against both the enzyme and the whole organism nih.gov. Similarly, in the development of antitrypanosomal agents, a ten-fold increase in potency was observed upon introducing unsaturation into the piperidine ring of a 4-azaindole-2-piperidine series dndi.org.

| Modification | Effect on Biological Activity | Target/Assay | Reference |

| Introduction of unsaturation in the piperidine ring | Ten-fold increase in potency | Trypanosoma cruzi | dndi.org |

| Electron-donating groups on the benzoic acid ring | Enhanced activity | Local anesthetic action | youtube.compharmacy180.com |

| Amide linker vs. ester linker | Increased metabolic stability | Local anesthetic action | pharmacy180.com |

| 4-methoxyindole vs. unsubstituted indole | Higher potency | Trypanosoma cruzi | dndi.org |

This table summarizes general SAR findings for piperidine and benzoic acid derivatives.

Molecular Recognition and Ligand-Protein Interaction Profiling

To gain a deeper understanding of the molecular basis of biological activity, computational methods such as molecular docking are employed to model the interactions between the ligand and its protein target. These in silico studies can predict the binding mode of a compound and identify key amino acid residues involved in the interaction.

For example, molecular docking studies of piperazine/piperidine amides of benzoic acid derivatives with tyrosinase indicated that a benzyl substituent on the piperidine ring engages in important interactions within the enzyme's active site, which may account for the higher potency of these compounds nih.gov. Similarly, in the development of novel anti-cancer agents, molecular docking of 4-(benzylideneamino) benzoic acid derivatives helped to delineate that the ligands were stabilized in the active site by a combination of electrostatic and hydrophobic forces researchgate.net.